Product packaging for Cuneatin methyl ether(Cat. No.:CAS No. 4253-00-3)

Cuneatin methyl ether

Cat. No.: B190864
CAS No.: 4253-00-3
M. Wt: 326.3 g/mol
InChI Key: MSPWKPQQHHCXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cuneatin methyl ether is a naturally occurring compound classified within the class of O-methylated isoflavonoids, specifically as a 7-O-methylisoflavone . It features a molecular formula of C18H14O6 and a molecular weight of 326.30 g/mol . This compound has been identified in several plant species, including Dodonaea viscosa and various members of the Fabaceae family such as Tephrosia maxima and Millettia species, making it a compound of interest in phytochemical and chemotaxonomic studies . As a methylated flavonoid, this compound is a significant compound for investigating the structure-activity relationships of bioactive natural products . Methylation can profoundly influence a compound's physicochemical properties and biological activity. While dedicated research on this specific compound is not extensive, in silico ADMET predictions indicate it has potential biological interactions, including binding to various nuclear receptors and inhibiting several cytochrome P450 enzymes . These profiles suggest it is a promising candidate for further pharmacological investigation. The compound is provided for research applications only, including as a standard in natural product isolation and identification, a building block in synthetic chemistry, and a probe for studying the biological effects of methylated isoflavonoids. ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O6 B190864 Cuneatin methyl ether CAS No. 4253-00-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4253-00-3

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

7-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one

InChI

InChI=1S/C18H14O6/c1-20-10-3-4-11-15(5-10)22-8-13(18(11)19)12-6-16-17(24-9-23-16)7-14(12)21-2/h3-8H,9H2,1-2H3

InChI Key

MSPWKPQQHHCXLR-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4

Other CAS No.

4253-00-3

Synonyms

7,2′-Dimethoxy-4′ 5′-methylenedioxyisoflavone;  7-Methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-4H-1-benzopyran-4-one;  Cuneatin methyl ether

Origin of Product

United States

Natural Occurrence, Isolation, and Chemotaxonomic Distribution

Identification and Phytochemical Characterization from Botanical Sources

The presence of Cuneatin methyl ether has been confirmed in several angiosperm families, with its initial and most notable isolations being from the Fabaceae and Sapindaceae families.

Isolation from Dodonaea viscosa through High-Resolution Liquid Chromatography Mass Spectrometry (HR-LCMS) Analysis

A significant finding in the study of this compound was its identification in the methanolic extract of Dodonaea viscosa. researchgate.net High-Resolution Liquid Chromatography Mass Spectrometry (HR-LCMS) analysis of the plant's extract revealed the presence of 33 compounds, with 29 being major constituents. researchgate.net Among these, this compound (C18H14O6) was confirmed based on its retention time of 11.456 minutes, mass, and molecular formula. researchgate.net This analytical technique provides a powerful tool for the rapid and accurate identification of phytochemicals in complex plant extracts. The use of LC-MS based metabolomics has also been instrumental in studying the chemosystematics of different populations of Dodonaea viscosa, revealing variations in the chemical profiles that can be linked to geographical and environmental factors. nih.govresearchgate.net

Exploration of Other Angiosperm Families and Species

Beyond Dodonaea viscosa, this compound has been reported in other plant species, primarily within the Fabaceae family. It has been identified in Tephrosia maxima and various species of the genus Millettia, including Millettia griffoniana and Millettia puguensis. plantaedb.comnaturalproducts.net Its presence has also been noted in Amorpha fruticosa. researchgate.net The occurrence of this compound across different genera within the same family suggests a potential chemotaxonomic relationship, where the chemical constituents of plants can be used as a tool for their classification.

Variability in Natural Abundance Across Different Ecotypes

The natural abundance of this compound and other phytochemicals can exhibit significant variability across different ecotypes or populations of the same plant species. Studies on Dodonaea viscosa have shown that the metabolite profiles are influenced by geo-environmental conditions. researchgate.net This variation can be attributed to a range of factors including climate, soil composition, altitude, and biotic stresses. LC-MS-based metabolomics has been effectively used to visualize these patterns of variation and identify discriminant compounds that separate different populations. nih.govresearchgate.net This research highlights that the chemical makeup of a plant is not static and can be influenced by its surrounding environment, which has implications for the consistent sourcing of specific phytochemicals.

Methodologies for Efficient Extraction and Chromatographic Purification

The isolation of pure this compound from its natural sources requires a combination of efficient extraction and purification techniques.

Advanced Liquid-Liquid and Solid-Phase Extraction Techniques

The initial step in isolating this compound involves extraction from the plant material. Common methods include the use of organic solvents like methanol. researchgate.netmdpi.com Advanced techniques such as ultrasound-assisted extraction and microwave-assisted extraction can enhance the efficiency of this process. mdpi.comfrontiersin.org Following the initial extraction, liquid-liquid extraction is often employed to partition the compounds of interest. For instance, an extract might be partitioned between n-butanol and water to separate flavonoids from more polar compounds like tannins. scielo.br

Solid-phase extraction (SPE) is another crucial step for sample clean-up and fractionation. umkc.edu This technique utilizes a solid sorbent to selectively adsorb either the target compounds or the impurities, allowing for their separation. The choice of solvent and sorbent is critical for achieving a successful separation.

Preparative Chromatography for Compound Isolation

To obtain this compound in high purity, preparative chromatographic techniques are essential. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography method that has proven effective for the preparative separation of flavonoids. scielo.brnih.govmdpi.comnih.gov This technique avoids the irreversible adsorption of compounds onto a solid support, which can be a problem with other methods. mdpi.com The selection of an appropriate two-phase solvent system is the most critical step for a successful HSCCC separation. scielo.brmdpi.com

Preparative High-Performance Liquid Chromatography (prep-HPLC) is another powerful tool for the final purification of flavonoids like this compound. nih.govnih.govlcms.cz It is often used to separate compounds that have similar polarities and are not fully resolved by other chromatographic methods. mdpi.comnih.gov By carefully selecting the column, mobile phase, and flow rate, it is possible to isolate compounds with high purity. nih.govlcms.cz

Below is a table summarizing the chromatographic techniques that are commonly used for the isolation and purification of flavonoids.

Chromatographic TechniquePrincipleCommon Application in Flavonoid Isolation
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partition chromatography without a solid support matrix. mdpi.comPreparative separation of flavonoids from crude extracts. scielo.brnih.govmdpi.comnih.gov
Preparative High-Performance Liquid Chromatography (Prep-HPLC) High-pressure liquid chromatography on a larger scale to purify significant quantities of a compound. lcms.czFinal purification step to obtain highly pure flavonoids. nih.govnih.govlcms.cz
Column Chromatography Separation based on the differential adsorption of compounds to a solid stationary phase.Initial fractionation of plant extracts. mdpi.comgoogle.com

Supercritical Fluid Extraction Approaches

Supercritical Fluid Extraction (SFE) is a modern and green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. researchgate.net This method offers several advantages over traditional solvent extraction, including reduced use of organic solvents, shorter extraction times, and the ability to selectively extract compounds by tuning the temperature and pressure. researchgate.nettandfonline.com

While specific studies detailing the supercritical fluid extraction of this compound are not prevalent in the available literature, the SFE of structurally similar isoflavonoids, such as daidzein (B1669772) and genistein (B1671435) from soybeans (a member of the Fabaceae family), has been extensively researched. researchgate.netelectronicsandbooks.comresearchgate.net These studies provide a framework for the potential application of SFE in the isolation of this compound.

The efficiency of SFE for isoflavonoids is highly dependent on several parameters:

Pressure and Temperature : These are critical parameters that influence the density and solvating power of the supercritical fluid. For isoflavones, higher pressures generally lead to increased extraction yields. researchgate.netmdpi.com For instance, in the extraction of daidzein and genistein from soybean hypocotyl, a pressure of 380 bar was found to be optimal. electronicsandbooks.comresearchgate.net Temperature has a more complex effect; while it can increase the vapor pressure of the solutes, it can also decrease the density of the supercritical fluid. researchgate.net An optimal temperature of 60°C has been reported for the SFE of some isoflavones. electronicsandbooks.comresearchgate.net

Co-solvent (Modifier) : Due to the relatively polar nature of isoflavonoids and the non-polar nature of supercritical CO₂, a polar co-solvent or modifier is often added to the CO₂ to enhance the extraction efficiency. researchgate.nettandfonline.com Common modifiers include ethanol (B145695), methanol, and acetonitrile (B52724). tandfonline.comelectronicsandbooks.com The addition of a small percentage of a co-solvent can significantly increase the yield of isoflavones. For example, the use of 7.5% ethanol was found to be optimal for the extraction of daidzein and genistein from soybeans in one study, while another reported 10% acetonitrile to be most effective. tandfonline.comelectronicsandbooks.com

The table below summarizes typical parameters used in the supercritical fluid extraction of isoflavonoids from plant sources, which could serve as a starting point for developing an SFE method for this compound.

Plant SourceTarget IsoflavonoidsPressure (bar)Temperature (°C)Co-solventCo-solvent Concentration (%)Reference
SoybeanDaidzein, Genistein10055Ethanol7.5 tandfonline.com
Soybean HypocotylDaidzein, Genistein38060Acetonitrile10 electronicsandbooks.comresearchgate.net
Soybean FlourGenistin, Genistein, Daidzein200-36040-70Methanol (70% in water)10 (mol%) researchgate.net

These examples demonstrate that SFE is a viable and efficient method for the extraction of isoflavonoids from the Fabaceae family. By optimizing the extraction parameters, it is plausible that SFE could be effectively applied to the selective extraction of this compound from its natural sources.

Elucidation of Biosynthetic Pathways and Precursor Metabolism

Investigation of Metabolic Pathways Leading to Cuneatin Methyl Ether Formation

The formation of this compound is a specialized branch of the broader flavonoid biosynthetic pathway. This pathway originates from the general phenylpropanoid pathway, which provides the basic C6-C3-C6 carbon skeleton for all flavonoids. biotech-asia.org The biosynthesis begins with the condensation of a phenylpropanoid derivative, 4-coumaroyl-CoA, and three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase. oup.com The resulting naringenin (B18129) chalcone is then isomerized to the flavanone (B1672756) naringenin by chalcone isomerase. biotech-asia.orgoup.com

From naringenin, the pathway to isoflavones, and subsequently to this compound, involves a key rearrangement reaction. An aryl migration transforms the 2-phenylchroman skeleton of flavanones into the 3-phenylchroman skeleton characteristic of isoflavonoids. hebmu.edu.cn This critical step is catalyzed by isoflavone (B191592) synthase, a cytochrome P450 enzyme. semmelweis.hu Following the formation of the isoflavone backbone, a series of modification reactions, including hydroxylation and O-methylation, occur to produce the diverse array of isoflavonoids found in nature. mdpi.com Cuneatin itself is an isoflavone that can be derived from the biosynthesis of other isoflavonoids. semmelweis.hu The final step in the formation of this compound is the specific O-methylation of cuneatin. researchgate.net

Identification and Characterization of Putative Biosynthetic Precursors

The primary precursors for the biosynthesis of this compound are rooted in primary metabolism. Phenylalanine, an aromatic amino acid derived from the shikimate pathway, serves as the initial building block for the phenylpropanoid pathway. biotech-asia.org Through a series of enzymatic steps, phenylalanine is converted to 4-coumaroyl-CoA. Malonyl-CoA, the other key precursor, is derived from acetyl-CoA through the action of acetyl-CoA carboxylase.

Within the flavonoid pathway, several intermediates are considered putative precursors to this compound. Naringenin is a crucial branching point, leading to various flavonoid classes. biotech-asia.org For isoflavonoid (B1168493) biosynthesis, the flavanone is converted to an isoflavone, with formononetin (B1673546) being a key intermediate in the biosynthesis of related pterocarpan (B192222) phytoalexins like medicarpin (B1676140). semmelweis.hu It is plausible that intermediates in the medicarpin pathway, or closely related branches, serve as the direct precursors for the hydroxylation and subsequent methylation patterns observed in cuneatin. Specifically, the isoflavone cuneatin is the immediate precursor that undergoes methylation to form this compound. researchgate.net

Table 1: Key Precursors in the Biosynthesis of this compound

Precursor MoleculeRole in Biosynthesis
PhenylalanineInitial precursor from the shikimate pathway.
Malonyl-CoAProvides three two-carbon units for the A-ring.
4-Coumaroyl-CoAPhenylpropanoid pathway product that condenses with malonyl-CoA.
NaringeninA central flavanone intermediate. biotech-asia.orgoup.com
CuneatinThe direct isoflavone precursor to this compound. researchgate.net

Enzymatic Mechanisms of O-Methylation in Flavonoid Biosynthesis

O-methylation is a critical modification in flavonoid biosynthesis, enhancing their chemical stability, transportability, and biological activity. mdpi.com This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). oup.com

Role of Methyltransferases in the O-Methylation of Flavonoid Scaffolds

Flavonoid O-methyltransferases (FOMTs) are responsible for the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid scaffold. oup.comlibretexts.org This enzymatic reaction reduces the reactivity of the hydroxyl group and increases the lipophilicity of the flavonoid molecule. oup.commdpi.com

Plant OMTs are broadly categorized into two classes based on their molecular weight and dependency on bivalent ions. oup.com Class I OMTs, also known as caffeoyl-CoA O-methyltransferases (CCoAOMTs), have a lower molecular weight and require bivalent ions for their activity. oup.com Class II OMTs, which include the caffeic acid O-methyltransferases (COMTs), have a higher molecular weight and are independent of bivalent ions. oup.com Flavonoid O-methyltransferases are members of the COMT class. oup.com

FOMTs exhibit a high degree of regiospecificity, meaning they selectively methylate specific hydroxyl groups on the flavonoid ring system. nih.gov For instance, some FOMTs specifically catalyze methylation at the 7-hydroxyl position of the A-ring, while others target hydroxyl groups on the B-ring. mdpi.commdpi.com The formation of this compound, which is 7,2'-dimethoxy-4',5'-methylenedioxyisoflavone, involves at least two specific O-methylation events. genome.jp The characterization of OMTs from various plant species has revealed that subtle changes in their amino acid sequences can lead to significant differences in substrate specificity and regiospecificity. oup.com

Stereochemical Progression of Biosynthetic Reactions

The biosynthesis of flavonoids involves several stereospecific reactions. The cyclization of chalcones to flavanones, catalyzed by chalcone isomerase, is a key stereospecific step that typically produces the (2S)-enantiomer of the flavanone. biotech-asia.orgresearchgate.net This specific stereoisomer serves as the common substrate for the downstream biosynthesis of most other flavonoid classes. biotech-asia.org

Genetic and Molecular Biology Approaches to Pathway Engineering

The elucidation of flavonoid biosynthetic pathways has opened up opportunities for metabolic engineering to produce valuable compounds in microbial or plant systems. nih.gov By introducing and expressing key biosynthetic genes, it is possible to reconstruct or modify flavonoid pathways in heterologous hosts like Escherichia coli and Saccharomyces cerevisiae. researchgate.netnih.gov

For the production of this compound, a potential strategy would involve the co-expression of genes encoding the necessary enzymes, including chalcone synthase, chalcone isomerase, isoflavone synthase, and the specific hydroxylases and O-methyltransferases. A significant challenge in this approach is the functional expression of plant-derived cytochrome P450 enzymes, such as isoflavone synthase, in microbial hosts. researchgate.net

Furthermore, protein engineering techniques can be employed to alter the substrate specificity and regiospecificity of O-methyltransferases. nih.gov By creating and screening mutant libraries of FOMTs, it may be possible to develop enzymes with enhanced activity towards cuneatin or with novel methylation patterns. nih.gov The transfer of entire metabolic pathways between organisms can sometimes be hindered by unforeseen interactions between the new pathway and the host's native metabolism. nih.gov Therefore, a thorough understanding of both the introduced pathway and the host's metabolic network is essential for successful pathway engineering.

Synthetic Methodologies and Chemoenzymatic Synthesis

Development of Total Synthesis Strategies for Cuneatin Methyl Ether

Total synthesis involves the creation of the target molecule from simpler, commercially available starting materials. lkouniv.ac.in This approach allows for the production of the compound without reliance on natural sources and provides a framework for creating structural analogs.

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide. wikipedia.org Developed in 1850, this reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In this reaction, an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon atom that has a suitable leaving group, such as a halide (e.g., iodide, bromide) or a sulfonate (e.g., tosylate). wikipedia.orgbyjus.com

For the synthesis of this compound, this method can be adapted to introduce one or more of its characteristic methoxy (B1213986) groups. The strategy would involve:

Precursor Selection : Starting with an isoflavone (B191592) scaffold containing one or more hydroxyl groups at positions corresponding to the desired methoxy groups in the final product.

Deprotonation : Treating the hydroxylated precursor with a strong base, such as sodium hydride (NaH), to form the highly reactive nucleophilic alkoxide ion. libretexts.org

Methylation : Introducing a methylating agent, most commonly an alkyl halide like methyl iodide (CH₃I), which is then attacked by the alkoxide to form the ether bond and a salt byproduct. vaia.com

The development of novel synthetic routes is driven by the need to overcome the limitations of classical methods, such as those concerning yield, regioselectivity, and environmental impact. iiserpune.ac.in Research in this area focuses on creating more efficient and elegant pathways to complex molecules like this compound. iiserpune.ac.in

Key areas of innovation in ether synthesis that could be applied to this compound include:

Catalyst Development : The use of novel catalysts can enhance reaction rates and selectivity. For instance, zinc(II) salts have been shown to catalyze the reaction between acetals and acid halides to produce haloalkyl ethers, which are precursors for etherification, under mild conditions. nih.gov Similarly, recent methods report the reduction of esters directly to ethers using reagents like titanium tetrachloride and a borane-ammonia complex (bh₃nh₃), offering an alternative to traditional alkylation pathways. youtube.com

Process Optimization : Modern synthetic strategies aim to improve efficiency. This can involve developing one-pot reactions that combine multiple steps without isolating intermediates, thereby saving time and resources. nih.gov

Environmentally Benign Solvents : Replacing traditional volatile organic solvents with greener alternatives like cyclopentyl methyl ether (CPME) is a key goal. nih.govresearchgate.net CPME is noted for its high boiling point, stability under basic and acidic conditions, and ease of recycling, making it a suitable medium for organometallic reactions often used in complex syntheses. researchgate.net

Semi-Synthetic Approaches from Related Natural Products

Semi-synthesis leverages the complex structures of readily available natural products as starting materials for chemical modification. beilstein-journals.org This approach can significantly shorten a synthetic sequence compared to a total synthesis. For this compound, a plausible semi-synthetic strategy would involve isolating a structurally similar isoflavone precursor from a natural source and then performing targeted chemical modifications.

A potential precursor could be a demethylated version of the target molecule, such as an isoflavone bearing hydroxyl groups at the positions requiring methylation. The synthetic step would then be a regioselective methylation. While classical methods like the Williamson ether synthesis could be used, they may require protective groups to achieve the desired selectivity. The advantage of semi-synthesis lies in starting with a molecule that already possesses the core isoflavone skeleton, which can be challenging to construct from scratch. beilstein-journals.org

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic synthesis combines the strengths of chemical reactions and biological catalysis (enzymes) to create efficient and highly selective synthetic pathways. nih.govnih.gov This is particularly valuable for flavonoid synthesis, where the selective modification of multiple similar functional groups is a common challenge. acs.org

Enzymes, particularly O-methyltransferases (OMTs), are highly effective biocatalysts for the regioselective methylation of flavonoids. acs.orgmdpi.com These enzymes catalyze the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to a specific hydroxyl group on the flavonoid substrate. acs.orgmdpi.com This biological approach avoids the need for protective groups and often proceeds under mild reaction conditions. nih.gov

The synthesis of this compound could be achieved by identifying or engineering an OMT that selectively methylates the hydroxyl groups on a suitable isoflavone precursor. Research has shown that OMTs can exhibit high affinity and catalytic efficiency for various flavonoid substrates. For example, an OMT from Citrus reticulata (CrOMT2) was shown to methylate the dihydroflavone eriodictyol (B191197) with high efficiency. mdpi.com Genetic engineering and directed evolution can be used to alter and improve the natural regioselectivity of these enzymes to produce specific, desired methylated products. acs.org

Table 1: Example of Kinetic Data for an O-Methyltransferase (CrOMT2) with Various Flavonoid Substrates mdpi.com This table presents data for related flavonoid compounds to illustrate the principles of enzyme-catalyzed methylation, as specific data for this compound precursors was not available in the provided sources.

Substrate Km (μM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Product(s)
Eriodictyol 4.6 0.0076 1650.8 Homoeriodictyol
Quercetin 18.2 0.0294 1615.1 Isorhamnetin
Myricetin 2.1 0.0035 1642.5 Syringetin

Microbial biotransformation utilizes whole microorganisms (such as bacteria, yeast, or fungi) as cellular factories to perform chemical modifications on a substrate. inflibnet.ac.inmedcraveonline.com This process leverages the organism's native enzymatic machinery to carry out reactions that can be difficult to achieve through conventional chemistry, often with high stereo- and regioselectivity. inflibnet.ac.inresearchgate.net

For the synthesis of this compound, a microbial biotransformation process would involve the following general steps:

Strain Selection : Identifying a microorganism known to possess the necessary enzymatic activity, such as O-methyltransferases. Species of Streptomyces, for example, have been shown to metabolize related alkaloids through demethylation and other modifications, indicating a capacity to interact with such structures. nih.gov Engineered strains of Escherichia coli or yeast are also commonly used. acs.org

Cultivation : Growing the selected microbial strain in a suitable nutrient medium in a fermenter. researchgate.net

Substrate Addition : Introducing a precursor compound (a suitable hydroxylated isoflavone) to the microbial culture.

Transformation : Allowing the microorganisms to metabolize the precursor, converting it into the desired methylated product, this compound.

Isolation and Purification : Extracting the final product from the fermentation broth and purifying it.

This method is advantageous as it can be cost-effective, environmentally friendly, and capable of producing complex molecules in a single step. inflibnet.ac.innmb-journal.com

Table 2: General Steps in a Microbial Biotransformation Process

Step Description Key Considerations
1. Biocatalyst Selection Choosing a microorganism (natural or engineered) with the desired enzymatic pathways. Enzyme specificity, substrate tolerance, growth rate.
2. Culture Preparation Growing the selected microorganism in an optimized liquid medium. pH, temperature, aeration, nutrient composition.
3. Substrate Introduction Adding the precursor compound to the culture. Substrate concentration, solubility, timing of addition.
4. Fermentation/Incubation Maintaining the culture under controlled conditions to allow for biotransformation. Monitoring of conversion, process time.
5. Product Recovery Separating the product from the cells and culture medium. Extraction, filtration, centrifugation.

Chemical Modifications, Analogues, and Structure Activity Relationship Sar Studies

Synthesis of Cuneatin Methyl Ether Derivatives

The synthesis of derivatives of this compound would likely follow established methods for the modification of isoflavonoids and chromones. These strategies aim to introduce a variety of substituents at different positions on the core scaffold to explore the chemical space and optimize biological activity.

Positional Isomer Synthesis and Evaluation

The synthesis of positional isomers of isoflavone (B191592) methyl ethers is a key strategy to understand the importance of the location of the methoxy (B1213986) groups for biological activity. Studies on related compounds have demonstrated that the position of substituents on the chromone (B188151) or isoflavone ring system can significantly impact their biological effects.

For instance, the synthesis of positional isomers of other methyl ether derivatives has been achieved through selective methylation or demethylation reactions. nih.gov The relative reactivity of different hydroxyl groups on the flavonoid core allows for site-directed modifications. nih.gov The synthesis of various positional isomers of O-methyl oxime ethers has also been reported, where the position of the keto group was varied along a carbon chain, and their biological activities were found to be affected by this isomerism.

In the context of this compound, the synthesis of positional isomers could involve moving the methyl ether group to other hydroxyl positions on the isoflavone backbone. The evaluation of these isomers would provide critical data on which positions are most sensitive to modification and which are essential for maintaining or enhancing biological activity.

Introduction of Diverse Chemical Functionalities

The introduction of various chemical groups onto the this compound scaffold can modulate its physicochemical properties and biological activity. Synthetic strategies for chromone and isoflavone derivatives often involve reactions such as alkylation, acylation, and the introduction of nitrogen-containing moieties. mdpi.comtci-thaijo.org

For example, the synthesis of curcumin (B1669340) derivatives, which share some structural similarities with flavonoids, has involved the introduction of phosphate, ether, and ester groups to improve water solubility and anti-tumor activity. mdpi.com In the case of chromone derivatives, the addition of a phenylcarboxamide group at different positions has been explored to inhibit enzymes like MAO-B. mdpi.com Furthermore, the introduction of basic functionalities, such as tertiary amine groups, has also been a strategy to enhance the biological profile of chromone derivatives. mdpi.com

These synthetic approaches could be applied to this compound to generate a library of derivatives with diverse functionalities. The subsequent biological evaluation of these compounds would be essential for building a comprehensive SAR profile.

Design and Synthesis of Structurally Simplified Analogues

Simplifying the structure of a natural product like this compound can lead to analogues that are easier to synthesize and may have improved pharmacokinetic properties. This approach involves identifying the key structural motifs responsible for the biological activity and retaining them in a simplified scaffold.

For chromone-based compounds, research has shown that even simple, synthetically accessible derivatives can exhibit potent and selective biological activities. For instance, a series of substituted chroman-4-one and chromone derivatives were synthesized in a one-step procedure and found to be potent and selective inhibitors of SIRT2. acs.org The synthesis often involves a base-mediated aldol (B89426) condensation, which is an efficient method for creating the core structure. acs.org

Fundamental Structure-Activity Relationship Investigations at the Molecular Level

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. For isoflavones and chromones, SAR studies have revealed several key features that govern their effects.

For antimicrobial isoflavones from Erythrina species, the position and degree of prenylation, as well as the presence of hydroxyl groups at specific positions (5, 7, and 4'), are crucial for activity. mdpi.com Methoxy groups, as present in this compound, can either enhance or decrease activity depending on their location. mdpi.com In a study on chromone derivatives as MAO-B inhibitors, it was found that a methoxy substitution at the C7 position contributed positively to the binding at the active site. mdpi.com

For anticancer activity, SAR studies on bis-chromone derivatives indicated that the presence of an electron-donating group, such as a methoxy group, on one of the chromone rings increased the anti-proliferative activity. nih.gov The saturation of one of the chromone rings to a chromanone, however, led to a decrease in activity, highlighting the importance of the planar aromatic system. nih.gov

Conformational Analysis and Stereochemical Impact on Molecular Recognition

The three-dimensional shape (conformation) of a molecule is critical for its interaction with biological targets. Conformational analysis of isoflavones and related compounds provides insights into their preferred shapes and how these might influence their biological activity.

For isoflavan-4-ols, which are metabolites of isoflavones, conformational analysis has revealed that they exist in an equilibrium of different half-chair conformations. acs.org The orientation of substituents as either axial or equatorial can dramatically impact the molecule's interaction with its biological target. acs.org

The binding of isoflavones to proteins, a key aspect of their mechanism of action, is governed by molecular recognition principles. dntb.gov.ua The specific conformation adopted by the isoflavone within the binding site of a protein determines the strength and specificity of the interaction. dntb.gov.ua Even small changes in the stereochemistry of a molecule can lead to significant differences in how it is recognized by a biological system. nih.gov

For this compound, its specific methylation pattern will influence its conformational preferences and its ability to interact with biological macromolecules. The steric bulk and electronic effects of the methyl ether group, compared to a hydroxyl group, would alter the molecule's shape and its hydrogen bonding capabilities, thereby impacting its molecular recognition and, consequently, its biological activity.

Interactive Data Table of Related Compounds

Below is a table summarizing the findings from studies on compounds structurally related to this compound.

Compound ClassModificationKey SAR/Conformational FindingReference
Isoflavones Prenylation and HydroxylationPosition and degree of prenylation, and presence of hydroxyl groups at C5, C7, and C4' are critical for antimicrobial activity. mdpi.com
Bis-Chromones Substitution on Chromone RingElectron-donating groups (e.g., -OCH3) on one chromone ring increased anti-proliferative activity. nih.gov
Chromones Methoxy SubstitutionMethoxy group at C7 enhanced binding to MAO-B active site. mdpi.com
Chroman-4-ones Saturation of Chromone RingSaturation of the C2-C3 double bond to form a chromanone decreased anticancer activity. nih.gov
Hydroxylated Isoflavones Hydroxyl Group OrientationThe orientation of hydroxyl groups is a determinant factor for their conformational behavior and antioxidant ability. researchgate.net
Isoflavan-4-ols StereochemistryExist in an equilibrium of half-chair conformations, with substituent orientation (axial/equatorial) impacting biological interactions. acs.org

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of Cuneatin methyl ether. It provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental composition. For this compound (C₁₈H₁₄O₆), the expected exact mass can be calculated and compared against the measured value with a high degree of confidence (typically within 5 ppm error).

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are crucial for structural analysis through controlled fragmentation of the parent ion. The fragmentation pattern of isoflavones is well-characterized and typically involves specific cleavage pathways that provide structural insights. nih.govnih.gov For this compound, collision-induced dissociation (CID) would likely induce fragmentation via several key pathways:

Retro-Diels-Alder (rDA) Reaction: A characteristic fragmentation for flavonoids, the rDA reaction involves the cleavage of the C-ring, providing information about the substitution patterns on the A- and B-rings. researchgate.net

Loss of a Methyl Radical (•CH₃): The presence of two methoxy (B1213986) groups makes the loss of a methyl radical (a fragment of 15 Da) a probable event, helping to confirm the presence and lability of these groups. nih.gov

Neutral Loss of Carbon Monoxide (CO): Successive losses of carbon monoxide (CO) molecules (28 Da) are common from the γ-pyrone (C-ring) structure of isoflavones. tandfonline.com A double neutral loss of CO ([M+H-2CO]⁺) is a common feature observed in the mass spectra of isoflavones. tandfonline.com

Cleavage of the Methylenedioxy Ring: Fragmentation can also occur at the methylenedioxy group, leading to characteristic losses that confirm this structural feature.

A plausible fragmentation pathway for protonated this compound ([M+H]⁺) is outlined below.

Table 1: Predicted HRMS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Loss/Fragment
327.0863312.0628•CH₃Loss of a methyl radical from a methoxy group
327.0863299.0652COLoss of carbon monoxide from the C-ring
299.0652271.0699COSecond loss of carbon monoxide from the C-ring
327.0863189.0546C₈H₅O₃Fragment corresponding to the substituted B-ring via rDA cleavage
327.0863137.0244C₁₁H₉O₃Fragment corresponding to the substituted A-ring via rDA cleavage

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and their spatial relationships.

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required to unambiguously assign all proton and carbon signals and confirm the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons. For this compound, distinct signals would be expected for the aromatic protons, the unique proton on the C-ring (H-2), the two methoxy groups, and the methylenedioxy group protons. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. For this compound, 18 distinct carbon signals would be expected. The chemical shifts provide information about the type of carbon (e.g., carbonyl, aromatic, aliphatic, methoxy). Typical chemical shifts for methoxy groups in isoflavones appear around δ 50–60 ppm.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would reveal correlations between coupled protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is essential for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different parts of the molecule. For instance, it would show correlations from the methoxy protons to their respective aromatic carbons, confirming their positions, and from the H-2 proton to carbons in both the C-ring and the B-ring, confirming the isoflavone (B191592) core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. It is particularly useful for determining stereochemistry and conformational preferences. In this compound, NOESY could show correlations between the H-2 proton and protons on the B-ring, helping to define the rotational orientation of the B-ring relative to the rest of the molecule.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
2~7.8-8.2 (s)~152-155C-3, C-4, C-1'
4-~174-178-
5~7.9-8.1 (d)~125-128H-6
6~6.9-7.1 (dd)~114-116H-5, H-8
7-OCH₃~3.8-4.0 (s)~55-58C-7
8~6.9-7.1 (d)~100-102H-6
2'-OCH₃~3.8-4.0 (s)~55-58C-2'
3'~6.8-7.0 (s)~105-108H-6'
4', 5'-O-CH₂-O~5.9-6.1 (s)~101-103C-4', C-5'
6'~6.8-7.0 (s)~108-110H-3'

Note: The chemical shifts are estimated based on typical values for isoflavone and methoxy-substituted aromatic structures. Actual values may vary depending on the solvent and experimental conditions.

In cases of significant signal overlap or for biosynthetic studies, isotopic labeling can be a powerful strategy. nih.gov While not commonly required for a molecule of this complexity if sufficient high-quality material is available, certain strategies could be employed:

¹³C Enrichment: Biosynthesis of this compound in a plant or cell culture fed with ¹³C-labeled precursors (e.g., ¹³C-glucose or ¹³C-phenylalanine) would result in a ¹³C-enriched compound. This significantly enhances the signal-to-noise ratio in ¹³C NMR and enables experiments like INADEQUATE, which can trace out the entire carbon skeleton.

Deuterium Labeling: Specific deuteration can help simplify complex ¹H NMR spectra and confirm assignments. For example, performing a reaction in a deuterated solvent like methanol-d₄ could lead to the exchange of labile protons, though this compound has no such protons. More complex synthetic strategies would be needed for specific C-D bond formation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A strong absorption band is expected for the conjugated carbonyl (C=O) group of the γ-pyrone ring, typically around 1620-1650 cm⁻¹. nih.gov Other key absorptions would include C=C stretching from the aromatic rings (approx. 1450-1600 cm⁻¹), C-O-C stretching from the two ether linkages and the methylenedioxy bridge (approx. 1050-1250 cm⁻¹), and aromatic and aliphatic C-H stretching (approx. 2850-3100 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. It can be particularly useful for studying conformational aspects of the molecule in different states (e.g., solid vs. solution).

Table 3: Expected Key Vibrational Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch (Methoxy, Methylenedioxy)2850-3000IR, Raman
Conjugated C=O Stretch (Ketone)1620-1650IR (Strong)
Aromatic C=C Stretch1450-1600IR, Raman
Asymmetric C-O-C Stretch (Ether)1200-1275IR (Strong)
Symmetric C-O-C Stretch (Ether)1020-1075IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Purity Assessment

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with chromophores, such as the conjugated system in this compound.

The isoflavone scaffold has a characteristic UV absorption profile. Typically, two major absorption bands are observed:

Band I: This absorption, occurring at a longer wavelength (typically 310–330 nm for isoflavones), is associated with the electronic transitions in the cinnamoyl system (B-ring and the heterocyclic C-ring). nih.govmedwinpublishers.com

Band II: This band appears at a shorter wavelength (typically 245–270 nm) and is attributed to transitions within the benzoyl system (A-ring). nih.gov

The exact positions (λₘₐₓ) and intensities of these bands are sensitive to the substitution pattern on the aromatic rings. UV-Vis spectroscopy is also a straightforward and robust method for assessing the purity of a sample and for quantification using the Beer-Lambert law, provided a pure standard is available.

Chromatographic Method Development for Quantification and Purity Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, quantification, and purity assessment of this compound. tandfonline.comjfda-online.com Developing a robust HPLC method is a critical step in its analysis.

Key parameters for method development include:

Stationary Phase: A reversed-phase C18 column is the most common choice for the analysis of isoflavones due to its ability to effectively separate moderately polar compounds. nih.gov Column dimensions, particle size, and end-capping will affect resolution and efficiency.

Mobile Phase: A gradient elution is typically required to achieve good separation of isoflavones and related impurities. tandfonline.com The mobile phase usually consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous phase, often acidified with a small amount of acetic acid or formic acid to improve peak shape and resolution.

Detection: A UV detector is commonly used, with the monitoring wavelength set at one of the absorption maxima of the isoflavone chromophore, typically around 260 nm, to ensure high sensitivity. nih.gov A photodiode array (PDA) detector is even more powerful, as it can acquire the full UV spectrum for each peak, aiding in peak identification and purity assessment.

Validation: A fully developed method must be validated according to established guidelines to ensure its accuracy, precision, linearity, specificity, and robustness for its intended purpose, such as quality control or pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoflavonoids like this compound. Its application ranges from quantification in crude plant extracts to purification for further studies. The optimization of an HPLC method is critical to achieve the desired separation efficiency, resolution, and sensitivity. The process involves the systematic adjustment of several key parameters.

One of the initial steps in method development is the selection of the stationary phase (column) and mobile phase. For a compound of intermediate polarity like this compound, reversed-phase (RP) chromatography is typically the method of choice. RP-HPLC utilizes a nonpolar stationary phase, most commonly a C18 (octadecylsilane) bonded silica (B1680970), and a polar mobile phase.

The mobile phase composition is arguably the most influential parameter. It usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. The ratio of these solvents is adjusted to control the retention time and separation of the analyte from other components in the sample. To improve peak shape and resolution, especially for phenolic compounds, acids like formic acid or phosphoric acid are often added to the mobile phase to suppress the ionization of hydroxyl groups.

A "scouting gradient," where the concentration of the organic modifier is varied over a wide range during the run (e.g., 5% to 95% acetonitrile), is often used as a starting point. Based on the results of this initial run, the gradient can be fine-tuned, or an isocratic method (constant mobile phase composition) can be developed for simpler mixtures.

Further optimization involves adjusting the column temperature and flow rate. Temperature can affect solvent viscosity and the selectivity of the separation. The flow rate influences analysis time and column efficiency. The final optimized method is validated for parameters such as linearity, accuracy, and precision to ensure it is reliable and reproducible for its intended purpose. High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) has been utilized in the identification of this compound in the methanolic extract of Dodonaea viscosa, underscoring the power of coupling HPLC with mass spectrometry for unequivocal identification in complex matrices.

Table 1: Typical Parameters for HPLC Method Optimization for this compound

Parameter Common Selection/Range Purpose
Stationary Phase Reversed-Phase C18, C8 Separation based on hydrophobicity
Mobile Phase A Water with 0.1% Formic Acid Aqueous component, pH control for peak shape
Mobile Phase B Acetonitrile or Methanol Organic modifier to elute the compound
Elution Mode Gradient or Isocratic For complex mixtures or routine analysis, respectively
Flow Rate 0.5 - 1.5 mL/min Optimization of analysis time and efficiency
Column Temperature 25 - 40 °C Affects selectivity and solvent viscosity

| Detection | UV-Vis (e.g., 254 nm) or Mass Spectrometry | Quantification and identification |

Gas Chromatography (GC) for Volatility-Enhanced Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For complex molecules like this compound (molar mass: 326.30 g/mol ), direct GC analysis can be challenging due to its relatively low volatility and high boiling point. Therefore, volatility-enhanced approaches are often necessary.

One such approach is derivatization, a process where the analyte is chemically modified to increase its volatility. For isoflavonoids containing free hydroxyl groups, silylation is a common derivatization technique. However, this compound lacks free hydroxyl groups, making this specific method inapplicable. Its volatility stems solely from the parent molecule.

For direct analysis, high-temperature GC would be required. This involves using a column capable of stable operation at elevated temperatures and an injection system that ensures rapid and complete vaporization of the sample without thermal degradation. A flame ionization detector (FID) is commonly used for organic compounds, offering high sensitivity. kaycantest.comnih.gov For more definitive identification, GC coupled with mass spectrometry (GC-MS) is the preferred method, as it provides both retention time data and a mass spectrum of the compound. nih.govnih.gov

The choice of the capillary column is critical. A common choice would be a fused silica column coated with a bonded methyl silicone phase or a similar nonpolar to mid-polar stationary phase. kaycantest.com The carrier gas is typically an inert gas like helium or hydrogen.

A key challenge is preventing thermal degradation in the injector port. Techniques like programmable temperature vaporization (PTV) inlets can mitigate this by allowing for injection at a lower initial temperature, followed by a rapid ramp to the final temperature required for volatilization.

Table 2: Considerations for GC Analysis of this compound

Technique/Parameter Description Relevance to this compound
Volatility A measure of a substance's ability to vaporize. The compound's large molecular structure results in low volatility, making direct GC challenging.
Derivatization Chemical modification to increase volatility. Less applicable as there are no highly polar functional groups like free hydroxyls to modify.
High-Temperature GC GC operation at elevated temperatures (>300 °C). Necessary to ensure the compound is in the gas phase for separation.
Column Selection Typically a thermally stable, low-polarity fused silica column. Essential to withstand high temperatures and provide good separation.

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | FID for general quantification, MS for positive identification. kaycantest.comnih.gov |

X-ray Crystallography for Solid-State Structural Determination

To perform X-ray crystallographic analysis, a high-quality single crystal of the compound is required. This is often the most challenging step and is achieved through various crystallization techniques, such as slow evaporation of a solvent. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector.

The intensities and positions of these spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a complete three-dimensional model of the molecule can be built. The resulting structural data includes precise unit-cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the description of the crystal's symmetry).

Currently, a comprehensive review of scientific literature indicates that a dedicated single-crystal X-ray diffraction study for this compound has not been published. There are also no reported studies detailing its co-crystallization with a protein target. Such a study would be invaluable, as it would confirm the compound's connectivity and reveal its preferred conformation in the solid state. This information is crucial for understanding its physical properties and for computational studies such as molecular docking.

Table 3: Potential Information from a Successful X-ray Crystallography Study

Parameter Information Provided
Molecular Structure Unambiguous confirmation of atomic connectivity.
Conformation The three-dimensional shape and orientation of the molecule in the solid state.
Bond Lengths & Angles Precise measurements of the distances and angles between atoms.
Stereochemistry Absolute configuration of chiral centers, if any.

| Crystal Packing | Arrangement of molecules within the crystal lattice and intermolecular interactions. |

Molecular Interactions and Mechanistic Studies of Biological Activities in Vitro / in Silico

Cellular Pathway Analysis and Mechanistic Elucidation in Model Systems

A patent application has listed "CUNEATIN METHYL ETHER" among a group of candidate biomarkers where the top associated biological pathways were identified as relating to LXR/RXR activation, neuroinflammation signaling, atherosclerosis signaling, and amyloid processing. googleapis.com However, this information is part of a broader screening and does not provide specific mechanistic details or elucidation of the compound's role within these pathways in a defined model system.

Protein-Ligand Interaction Dynamics and Thermodynamics

Detailed investigations into the dynamics and thermodynamics of the interaction between this compound and specific protein targets are not available in the public domain.

There is no reported data from biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence-based assays to determine the binding affinity (K_d), and kinetic parameters (k_on, k_off) of this compound with any biological target.

Currently, there are no published studies reporting the use of structural biology techniques like Cryo-Electron Microscopy (Cryo-EM) or X-ray co-crystallization to determine the three-dimensional structure of this compound in complex with a protein target. Such studies are essential for visualizing the precise binding mode and interactions at an atomic level.

Mechanistic Characterization of Antioxidant and Anti-inflammatory Processes at the Molecular Level

Studies on closely related isoflavonoids isolated from genera such as Dalbergia have explored their antioxidant potential through various assays, including DPPH radical scavenging, oxygen radical absorbance capacity (ORAC), and xanthine/xanthine oxidase (X/XO) inhibition. mdpi.comnih.gov These studies help to establish structure-activity relationships (SARs) within the isoflavonoid (B1168493) class, generally indicating that the number and position of hydroxyl and methoxy (B1213986) groups on the flavonoid skeleton are critical determinants of antioxidant efficacy. mdpi.com For instance, research on a range of isoflavonoids has shown that isoflavones as a subgroup often exhibit the highest antioxidant activity compared to isoflavanones and isoflavans. mdpi.com

Similarly, the anti-inflammatory mechanisms of flavonoids are often investigated by measuring their ability to inhibit the production of inflammatory mediators in cell models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. researchgate.netmdpi.com Key pathways examined include the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, down-regulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and modulation of signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). mdpi.comnih.govnih.gov

However, specific data points from such assays for this compound—including 50% inhibitory concentrations (IC₅₀) for radical scavenging, quantitative inhibition of inflammatory cytokines (e.g., TNF-α, IL-6), or molecular docking scores with relevant protein targets—are not documented in the available scientific literature. Therefore, a detailed molecular-level description and corresponding data tables for this compound cannot be provided at this time.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on solving the Schrödinger equation, can elucidate the electronic structure, which in turn dictates the molecule's reactivity and physical properties. For Cuneatin Methyl Ether, such calculations can predict a variety of parameters that are crucial for assessing its chemical behavior.

Density Functional Theory (DFT) is a common and effective method for these calculations, balancing accuracy with computational cost. nih.gov By applying DFT, one can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. The electrostatic potential map visually represents the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how this compound might interact with biological macromolecules.

While specific quantum chemical data for this compound is not extensively published, the table below illustrates the types of parameters that would be obtained from such a study. The values are hypothetical and serve to demonstrate the output of quantum chemical calculations.

Table 1: Illustrative Quantum Chemical Properties of this compound (Hypothetical Data)
ParameterCalculated ValueSignificance
Energy of HOMO-6.2 eVIndicates electron-donating ability
Energy of LUMO-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.4 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DIndicates overall polarity of the molecule
Mulliken Atomic ChargesVaries per atomPredicts sites for intermolecular interactions

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chembk.com This method is instrumental in drug discovery for screening potential drug candidates by predicting their binding affinity and mode of interaction with a specific protein target. chembk.com For this compound, docking studies can identify potential biological targets and elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time. researchgate.net MD simulations provide a more dynamic and physiologically relevant picture of the interaction, assessing the stability of the predicted binding pose and calculating the binding free energy. researchgate.netjapsonline.com

A 2022 study performed molecular docking of 125 phytoconstituents, including 7,2'-dimethoxy-4',5'-methylenedioxy isoflavone (B191592) (this compound), against the main protease (Mpro) and spike protein of SARS-CoV-2. physchemres.org The results indicated that this compound exhibited a good binding affinity for these viral proteins. physchemres.org Such studies highlight how in silico screening can rapidly identify potential applications for natural products.

Table 2: Molecular Docking Results for this compound against SARS-CoV-2 Targets. physchemres.org
Target ProteinBinding Energy (kcal/mol)Key Interacting Residues (Illustrative)
Main Protease (Mpro - 6lu7)-7.5HIS41, CYS145, GLU166
Spike Protein (6m0j)-7.2LYS353, ASP364, ARG408

Note: Key interacting residues are illustrative based on typical isoflavonoid-protein interactions.

Predictive Modeling of Physicochemical Parameters Relevant to Biological Activity

The biological activity of a compound is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Predictive models, often based on quantitative structure-activity relationships (QSAR), can estimate these properties from the molecular structure alone. For this compound, predicting properties like lipophilicity (logP), aqueous solubility, molecular weight, and the number of hydrogen bond donors and acceptors is crucial for assessing its drug-likeness.

Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability of a drug candidate. tandfonline.com It states that a molecule is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. tandfonline.com In silico tools can quickly calculate these parameters for this compound, providing an early indication of its pharmacokinetic profile. Several studies on isoflavone derivatives have successfully used these models to predict good drug-like characteristics and oral bioavailability. tandfonline.comnih.gov

Table 3: Predicted Physicochemical and ADMET Properties of this compound (Illustrative Data)
PropertyPredicted ValueLipinski's Rule of Five Guideline
Molecular Weight328.3 g/mol≤ 500
LogP (Lipophilicity)3.8≤ 5
Hydrogen Bond Donors0≤ 5
Hydrogen Bond Acceptors6≤ 10
Aqueous Solubility (logS)-4.2Higher value is better
Blood-Brain Barrier PermeationPredicted LowTarget-dependent

Note: The data in this table is for illustrative purposes to show the type of information generated by ADMET prediction tools.

Virtual Screening and De Novo Design of this compound Analogues

Computational chemistry not only allows for the study of existing molecules but also for the design of new ones. Virtual screening is a technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This can be done based on the structure of the ligand (ligand-based) or the structure of the target (structure-based). uni.lu Starting with this compound as a lead compound, virtual screening could identify other molecules with similar properties but potentially improved activity or a better safety profile. mdpi.com

De novo design takes this a step further by building novel molecular structures from scratch. rsc.org These algorithms can generate new molecules that are optimized to fit the binding site of a target protein, potentially leading to the discovery of highly potent and selective compounds. By analyzing the structure-activity relationships of this compound and its known biological activities, de novo design could be employed to create novel analogues with enhanced therapeutic potential. This approach has been successfully applied to other isoflavones to generate new anticancer agents. tandfonline.com

The process often involves generating a large number of candidate structures and then filtering them based on predicted binding affinity, drug-likeness, and synthetic accessibility.

Table 4: Illustrative Strategy for De Novo Design of this compound Analogues
Design StepDescriptionExample Modification
1. Scaffold HoppingReplacing the isoflavone core with a different chemical scaffold while maintaining key binding interactions.Replace benzopyranone with a quinoline (B57606) core.
2. Fragment GrowingAdding new functional groups to the existing molecule to explore unoccupied pockets in the binding site.Add a hydroxyl group to the B-ring.
3. Fragment LinkingConnecting two or more molecular fragments that are known to bind to adjacent sites on the target.Link a known pharmacophore to the A-ring via a flexible linker.
4. OptimizationFine-tuning the properties of a lead analogue by making small chemical modifications.Modify methoxy (B1213986) groups to improve solubility.

Research Gaps, Challenges, and Future Perspectives

Identification of Novel Natural Sources and Biosynthetic Routes

While Cuneatin methyl ether has been identified in several plant species, the full extent of its natural distribution is likely yet to be discovered. A primary research gap is the systematic screening of a wider range of plant families and genera for its presence. Future research will likely focus on bioprospecting in underexplored botanical regions and employing modern metabolomic techniques for rapid screening.

Understanding the precise biosynthetic pathway of this compound is another critical challenge. While it is known to be a derivative of the isoflavonoid (B1168493) pathway, the specific enzymes and regulatory mechanisms controlling its methylation are not fully elucidated. Future perspectives in this area involve the use of transcriptomics and genomics to identify the genes encoding the specific O-methyltransferases responsible for its synthesis. Elucidating these pathways could enable the metabolic engineering of plants or microorganisms for enhanced production of this compound.

Development of Environmentally Sustainable Synthesis Methodologies

The current methods for obtaining this compound often rely on extraction from natural sources, which can be inefficient and unsustainable, or on multi-step chemical syntheses that may use harsh reagents and generate significant waste. A major challenge is the development of green and economically viable synthetic routes.

Future research is directed towards biocatalysis and enzymatic synthesis, which offer a more environmentally friendly alternative. The use of engineered enzymes or whole-cell biocatalysts could enable the specific and efficient production of this compound from readily available precursors. Furthermore, the principles of green chemistry, such as the use of renewable solvents and energy-efficient reaction conditions, will be integral to developing sustainable synthesis methodologies.

Synthesis ApproachAdvantagesChallenges
Natural Extraction Access to the natural form of the compound.Low yield, resource-intensive, potential for over-harvesting.
Chemical Synthesis Scalable production, high purity.Use of hazardous reagents, generation of waste, multiple steps.
Biocatalysis High specificity, mild reaction conditions, environmentally friendly.Enzyme stability and cost, optimization of reaction parameters.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Understanding the biological activities of this compound requires a holistic view of its interactions within a biological system. A significant research gap is the lack of a comprehensive mechanistic understanding at the molecular level.

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, presents a powerful approach to fill this gap. By combining these datasets, researchers can construct a more complete picture of how this compound influences cellular pathways and networks. For instance, transcriptomic analysis can reveal changes in gene expression induced by the compound, while proteomics can identify the protein targets it interacts with. Metabolomics can then show the downstream effects on cellular metabolism. Future perspectives involve the use of systems biology and computational modeling to analyze these complex datasets and predict the compound's effects.

Advanced Analytical Tools for Trace Analysis and In Situ Characterization

The detection and quantification of this compound, especially at low concentrations in complex biological matrices, remains a challenge. The development of more sensitive and selective analytical methods is crucial for pharmacokinetic studies and for understanding its distribution and localization within tissues and cells.

Future advancements in this area will likely involve the application of high-resolution mass spectrometry (HRMS) coupled with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC). These technologies offer the necessary sensitivity and specificity for trace analysis. Furthermore, there is a growing interest in developing methods for in situ characterization. Techniques such as mass spectrometry imaging (MSI) could provide valuable insights into the spatial distribution of this compound within biological samples, offering a deeper understanding of its mechanism of action at a subcellular level.

Q & A

Basic: What are the established synthetic routes for Cuneatin methyl ether, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
this compound can be synthesized via palladium-catalyzed cross-coupling reactions, which are effective for constructing methyl aryl ether motifs. Key steps include:

  • Catalyst Selection : Use Pd(OAc)₂ or PdCl₂ with phosphine ligands (e.g., XPhos) to stabilize intermediates .
  • Reagent Optimization : Methylation agents like methyl iodide or dimethyl sulfate, combined with aryl halides, under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C enhance reaction efficiency. Lower temperatures (<60°C) may reduce side products .
  • Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) and validate purity by HPLC (>95%) .

Basic: How should researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:
Characterization requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm methyl ether (-OCH₃) signals (δ 3.2–3.5 ppm for ¹H; δ 50–60 ppm for ¹³C) and aromatic proton integration .
    • 2D NMR (COSY, HSQC) : Resolve complex coupling patterns and assign stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Compare retention times against authentic standards .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Advanced: How can researchers reconcile discrepancies in reported bioactivity data (e.g., HL60 inhibition percentages) for this compound across different experimental conditions?

Methodological Answer:
Discrepancies in bioactivity data (e.g., HL60 inhibition ranging from -20% to +15% ) arise from variables such as:

  • Cell Culture Conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24 vs. 48 hrs) alter compound stability and cellular uptake .
  • Compound Solubility : Use DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity. Validate solubility via dynamic light scattering (DLS) .
  • Dose-Response Curves : Perform triplicate experiments with IC₅₀ calculations (e.g., nonlinear regression in GraphPad Prism) to quantify potency variability .
  • Control Experiments : Include DMSO-only and untreated controls to isolate compound-specific effects .

Advanced: What methodological approaches are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives to enhance pharmacological efficacy?

Methodological Answer:
SAR studies require systematic modifications and pharmacological screening:

  • Derivative Synthesis :
    • Introduce substituents (e.g., halogens, hydroxyl groups) at positions ortho, meta, or para to the methyl ether.
    • Use Suzuki-Miyaura cross-coupling to diversify aromatic rings .
  • In Vitro Assays :
    • Test derivatives against HL60 cells under standardized conditions (e.g., 10% FBS, 37°C, 24 hrs) .
    • Measure apoptosis markers (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 assay) .
  • Computational Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like topoisomerase II .
    • Analyze QSAR parameters (logP, polar surface area) to optimize bioavailability .

Basic: What are the recommended protocols for ensuring reproducibility in pharmacological studies of this compound?

Methodological Answer:

  • Detailed Experimental Documentation :
    • Report cell passage numbers, media batches, and compound storage conditions (-20°C in amber vials) .
    • Include step-by-step protocols for assays (e.g., MTT viability tests) in supplementary materials .
  • Data Transparency :
    • Share raw datasets (e.g., inhibition percentages, dose-response curves) in public repositories like Zenodo .
    • Use standardized statistical methods (ANOVA with Tukey post-hoc tests) .

Advanced: How can researchers design experiments to investigate the metabolic stability of this compound in biological systems?

Methodological Answer:

  • In Vitro Metabolism :
    • Incubate with liver microsomes (human/rat) and NADPH cofactors. Monitor parent compound depletion via LC-MS/MS .
    • Identify metabolites using high-resolution MS (HRMS) and isotope labeling .
  • In Vivo Pharmacokinetics :
    • Administer orally/intravenously to rodent models. Collect plasma samples at 0, 1, 2, 4, 8, 24 hrs.
    • Calculate pharmacokinetic parameters (Cₘₐₓ, t₁/₂) using non-compartmental analysis (Phoenix WinNonlin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.